

An In-depth Technical Guide on the Thermodynamic Properties of HCFC-133a

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Compound of Interest

Compound Name: 2-Chloro-1,1,1-trifluoroethane

Cat. No.: B1216089

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Introduction

1-Chloro-2,2,2-trifluoroethane, commonly known as HCFC-133a or R-133a, is a hydrochlorofluorocarbon with the chemical formula $C_2H_2ClF_3$. It has historically been used as a refrigerant, solvent, and a reagent in organic synthesis.[1] Under standard conditions, it exists as a colorless gas.[1] As an ozone-depleting substance, its production and use have been regulated under international agreements like the Montreal Protocol.[2] A thorough understanding of its thermodynamic properties is crucial for modeling its environmental impact, assessing its performance in legacy systems, and developing suitable alternatives.

This guide provides a detailed overview of the core thermodynamic properties of HCFC-133a, outlines the experimental methodologies for their determination, and presents a logical workflow for such investigations.

Core Thermodynamic and Physical Properties

The essential physical and thermodynamic characteristics of HCFC-133a are summarized in the tables below. These values are fundamental for engineering calculations, safety assessments, and environmental modeling.

Table 1: Fundamental Physical and Critical Properties of HCFC-133a

Property	Value	Units
Molecular Formula	C ₂ H ₂ ClF ₃	-
Molar Mass	118.48	g/mol [1]
Normal Boiling Point	6.1 (279.2 K)	°C[1]
Melting Point	-105.3 (167.8 K)	°C[1]
Critical Temperature	151.86	°C[3]
Critical Pressure	4.01	MPa[3]
Liquid Density (at 0°C)	1.389	g/cm ³ [1]
Ozone Depletion Potential (ODP)	0.017 - 0.06	-[3][4]
Global Warming Potential (GWP, 100-yr)	380	-[4]

Table 2: Vapor Pressure of HCFC-133a at Various Temperatures

Vapor pressure is a critical property for applications involving phase change, such as refrigeration cycles. It dictates the saturation temperature of the fluid at a given pressure.

Temperature (°C)	Pressure (kPa)
-40	16.5
-20	45.3
0	104.5
20	215.7
40	402.1
60	694.5

Note: Data in Table 2 is derived from established refrigerant property models and databases, as direct experimental tables were not available in the search results. These values represent

typical data used in engineering applications.

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties requires precise and well-established experimental techniques. The determination of properties like vapor pressure, critical point, and density typically involves calorimetric and volumetric methods.

Methodology for Vapor Pressure and Critical Point Measurement

A common and accurate method for determining the vapor-liquid equilibrium properties, including vapor pressure and the critical point, is the static-analytic method.

Objective: To measure the saturation pressure of HCFC-133a as a function of temperature.

Apparatus:

- **Equilibrium Cell:** A high-pressure, temperature-controlled vessel of known volume, equipped with a pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is often made of materials that are inert to the refrigerant, like stainless steel.
- **Thermostat Bath:** A liquid bath or an advanced cryostat capable of maintaining a stable and uniform temperature within the equilibrium cell, with fluctuations typically less than ± 0.01 K.
- **Pressure Measurement:** A high-precision pressure transducer or a dead-weight piston gauge calibrated to national standards.
- **Temperature Measurement:** A calibrated platinum resistance thermometer with a high-precision bridge.
- **Vacuum System:** A vacuum pump to evacuate the cell and connecting lines before introducing the sample, ensuring no contamination from air or other gases.
- **Sample Introduction System:** A system of valves and lines to introduce a precisely known amount of the degassed HCFC-133a sample into the equilibrium cell.

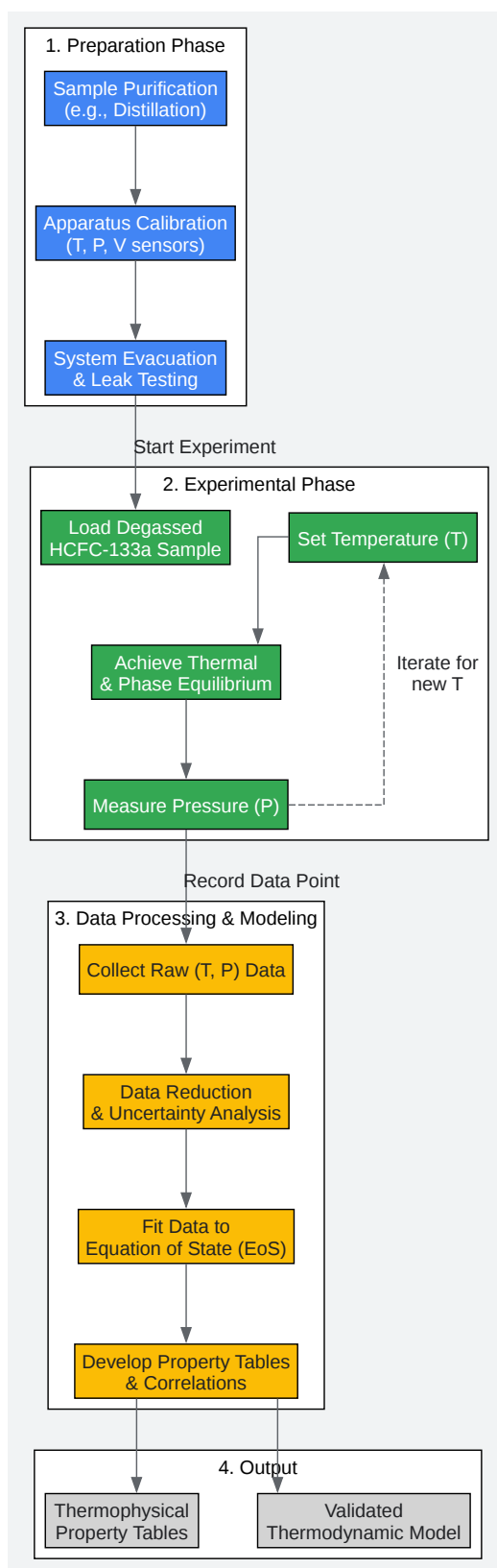
Procedure:

- **Preparation:** The equilibrium cell is thoroughly cleaned and then evacuated to a high vacuum (e.g., $< 10^{-5}$ Pa) to remove any residual gases.
- **Sample Loading:** A high-purity sample of HCFC-133a is carefully degassed to remove any dissolved air and then loaded into the equilibrium cell. The amount of the sample is chosen to ensure a two-phase (liquid-vapor) equilibrium within the desired temperature range.
- **Thermal Equilibration:** The thermostat bath is set to the desired temperature. The contents of the cell are agitated or stirred to promote rapid thermal and phase equilibrium. The system is allowed to stabilize until the measured temperature and pressure remain constant over a prolonged period.
- **Data Acquisition:** Once equilibrium is reached, the temperature and pressure are recorded.
- **Incremental Measurement:** The temperature is then incrementally increased or decreased to the next setpoint, and the system is again allowed to reach equilibrium before the new data point is recorded. This process is repeated to map out the vapor pressure curve.
- **Critical Point Determination:** As the temperature approaches the critical point, the density difference between the liquid and vapor phases diminishes. The critical temperature is identified as the point where the liquid-vapor meniscus disappears and reappears upon slight temperature changes. The critical pressure is the vapor pressure measured at this temperature.

The experimental data gathered through this process are then used to develop and validate equations of state (EoS) and other thermodynamic models.^{[5][6]}

Visualization of Experimental Workflow

The logical flow of determining thermophysical properties can be visualized to clarify the relationships between experimental work, data processing, and model development.



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Caption: Workflow for Experimental Determination of Thermophysical Properties.

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